molecular formula C16H17ClN4O8 B565221 2-Chloroinosine 3',4',6'-Triacetate CAS No. 41623-86-3

2-Chloroinosine 3',4',6'-Triacetate

Cat. No. B565221
CAS RN: 41623-86-3
M. Wt: 428.782
InChI Key: DOMXKCPDQAYHFE-SDBHATRESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloroinosine 3’,4’,6’-Triacetate is a chemical compound with the molecular formula C16H17ClN4O8 and a molecular weight of 428.782 .


Chemical Reactions Analysis

The specific chemical reactions involving 2-Chloroinosine 3’,4’,6’-Triacetate are not detailed in the search results. It’s important to note that the reactions it undergoes would depend on the conditions and reagents present .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloroinosine 3’,4’,6’-Triacetate, such as its boiling point, melting point, and density, are not provided in the search results .

Scientific Research Applications

Global Trends in Herbicide Toxicity Studies

A scientometric review focused on the toxicity and mutagenicity of 2,4-D herbicide, highlighting the rapid advancements in research within this field. The study provides insights into the specific characteristics of 2,4-D toxicity and mutagenicity, emphasizing the need for future research to focus on molecular biology, especially gene expression and assessment of exposure in human or other vertebrate bioindicators (Zuanazzi et al., 2020).

Disinfection by-products in Water

Research on the occurrence, toxicity, and degradation of triclosan (TCS) in the environment reviews its widespread use, environmental presence, and potential risks. This study elucidates how TCS, a common antimicrobial agent, can transform into more toxic compounds, highlighting the importance of understanding the environmental behavior and risks of chemical compounds (Bedoux et al., 2012).

Wastewater Treatment and Pesticide Industry Impacts

An analysis of treatment options for reclaiming wastewater produced by the pesticide industry details the challenges of removing a wide range of toxic pollutants. The study underscores the effectiveness of combining biological processes and granular activated carbon in removing pesticides from wastewater, emphasizing the importance of experimental evaluation to design efficient treatment processes (Goodwin et al., 2018).

Advances in Triazole Derivatives

A review of patents for triazole derivatives between 2008 and 2011 highlights the significance of these compounds in developing new drugs with diverse biological activities. The review points out the need for new, efficient methods of synthesizing triazoles that consider green chemistry, energy saving, and sustainability, demonstrating the ongoing innovation in chemical synthesis for therapeutic applications (Ferreira et al., 2013).

Antioxidant Activity Determination Methods

A critical review of methods used to determine antioxidant activity emphasizes the relevance of understanding the operating mechanisms and kinetics of reactions involving antioxidants. This includes analysis of ABTS and DPPH assays among others, shedding light on the complexities of evaluating antioxidant capacities and the implications for research on chemical compounds with antioxidant properties (Munteanu & Apetrei, 2021).

Mechanism of Action

The mechanism of action for 2-Chloroinosine 3’,4’,6’-Triacetate is not specified in the search results. It’s worth noting that the mechanism of action for a chemical compound typically refers to how it interacts with biological systems, which would depend on the specific context of its use .

Safety and Hazards

The safety data sheet for 2-Chloroinosine 3’,4’,6’-Triacetate provides information on its safe handling and potential hazards . It’s intended for research and development use only, and not for medicinal or household use .

Future Directions

The future directions for 2-Chloroinosine 3’,4’,6’-Triacetate are not specified in the search results. As a specialty product for proteomics research , its future applications would likely depend on the outcomes of ongoing research.

Relevant Papers Unfortunately, the search results do not provide specific papers related to 2-Chloroinosine 3’,4’,6’-Triacetate. For a comprehensive analysis, it would be beneficial to conduct a literature review using academic databases .

properties

IUPAC Name

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-chloro-6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN4O8/c1-6(22)26-4-9-11(27-7(2)23)12(28-8(3)24)15(29-9)21-5-18-10-13(21)19-16(17)20-14(10)25/h5,9,11-12,15H,4H2,1-3H3,(H,19,20,25)/t9-,11-,12-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOMXKCPDQAYHFE-SDBHATRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=C(NC3=O)Cl)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2N=C(NC3=O)Cl)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloroinosine 3',4',6'-Triacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.